molecular formula C21H23N3O3 B11144483 N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide

N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide

Cat. No.: B11144483
M. Wt: 365.4 g/mol
InChI Key: PZBOXUSOBBUTNF-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenethylamine and 4-oxo-3(4H)-quinazoline.

    Condensation Reaction: The 4-methoxyphenethylamine is reacted with 4-oxo-3(4H)-quinazoline in the presence of a suitable condensing agent such as carbodiimide or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide” is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, “this compound” could be explored as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties are studied to assess its suitability as a therapeutic agent.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 4-oxo-3(4H)-quinazolinone and its analogs.

    Phenethylamine Derivatives: Compounds like 4-methoxyphenethylamine and its derivatives.

Uniqueness

“N-(4-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide” is unique due to its specific combination of a quinazolinone core with a phenethylamine side chain. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H23N3O3/c1-27-17-10-8-16(9-11-17)12-13-22-20(25)7-4-14-24-15-23-19-6-3-2-5-18(19)21(24)26/h2-3,5-6,8-11,15H,4,7,12-14H2,1H3,(H,22,25)

InChI Key

PZBOXUSOBBUTNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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